

Comprehensive Spectroscopic Characterization Guide: 2-Bromo-3',5'-dichlorobenzophenone

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Compound of Interest

Compound Name: 2-Bromo-3',5'-dichlorobenzophenone
CAS No.: 951891-53-5
Cat. No.: B1292335

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Executive Summary & Structural Logic

Compound: **2-Bromo-3',5'-dichlorobenzophenone** Formula: C

H

BrCl

O Exact Mass (Monoisotopic): 327.9057 Da Role: Key intermediate in the synthesis of polysubstituted diaryl scaffolds, often utilized in the development of kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

This guide provides a definitive spectroscopic breakdown. Due to the specific substitution pattern—an ortho-bromo group on Ring A and meta,meta-dichloro substitution on Ring B—the molecule exhibits unique steric and electronic signatures. The ortho-bromo substituent forces the carbonyl out of planarity with Ring A, significantly impacting the IR carbonyl stretch and UV

, while the isotopic interplay of one bromine and two chlorine atoms creates a distinct mass spectral fingerprint essential for identification.

Mass Spectrometry (MS) Analysis

The mass spectrum of **2-Bromo-3',5'-dichlorobenzophenone** is dominated by the complex isotopic envelope characteristic of polychalogenated aromatics.

Isotopic Cluster Analysis (The "Fingerprint")

The presence of one Bromine (

Br:

Br

1:1) and two Chlorines (

Cl:

Cl

3:1) creates a diagnostic M+ cluster spanning 6 Daltons.

Ion	Mass (m/z)	Composition	Relative Intensity (Calculated)
M	327.9	Br, Cl, Cl	100% (Base)
M+2	329.9	Br, Cl, Cl (major) Br, Cl, Cl (minor)	~165%
M+4	331.9	Br, Cl, Cl (major) Br, Cl, Cl (minor)	~75%
M+6	333.9	Br, Cl, Cl	~11%

“

Analyst Note: Unlike simple aromatics, the M+2 peak is more intense than the molecular ion (M) due to the combined probability of the

Br isotope (50%) and the

Cl contributions. This "saddle" shape (Low-High-Medium-Low) is the primary confirmation of the BrCl

motif.

Fragmentation Pathways (EI, 70eV)

The fragmentation is driven by

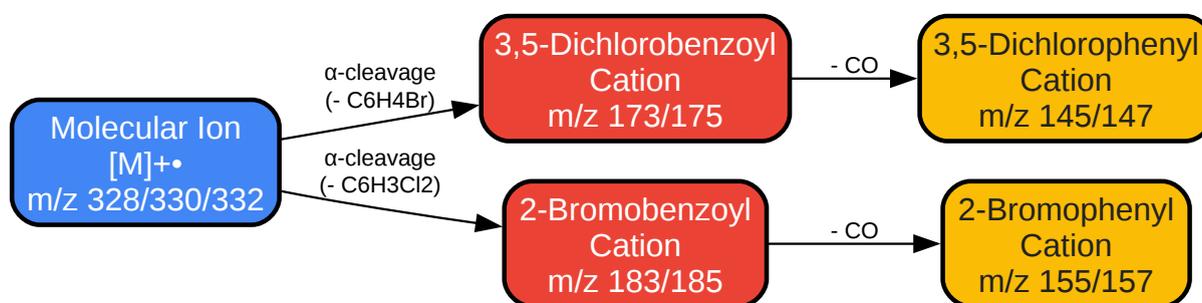
-cleavage at the carbonyl.

- -Cleavage A (Loss of Ring A): Cleavage of the C(O)-Ring A bond yields the 3,5-dichlorobenzoyl cation (m/z 173/175/177). This is favored if the charge stabilizes on the dichloro ring.
- -Cleavage B (Loss of Ring B): Cleavage of the C(O)-Ring B bond yields the 2-bromobenzoyl cation (m/z 183/185).
- Loss of Halogens: Sequential loss of Cl

(M-35) or Br

(M-79) is common, though

-cleavage typically dominates benzophenones.



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Caption: Primary EI fragmentation pathways. The competition between the two benzoyl cations depends on the electronic stabilization of the respective rings.

Infrared Spectroscopy (IR)

The IR spectrum is defined by the carbonyl stretch and the aromatic substitution patterns.

The Steric Effect on Carbonyl (C=O)

Standard benzophenone absorbs at ~ 1660 cm

. However, the 2-bromo substituent exerts a steric "ortho effect," twisting Ring A out of conjugation with the carbonyl

-system.

- Consequence: Reduced conjugation increases the double-bond character of the C=O bond.
- Shift: Blue shift (to higher wavenumber).
- Predicted

:1670 – 1680 cm

(vs 1660 for unsubstituted).

Key Absorption Bands

Functional Group	Frequency (cm)	Assignment
C=O[1] Stretch	1670 - 1680	Ketone (Conjugated, sterically hindered)
C=C Aromatic	1580 - 1590	Ring skeletal vibrations
C-Cl Stretch	1050 - 1090	Aryl chloride (broad, strong)
C-Br Stretch	600 - 700	Aryl bromide (often obscured in fingerprint)
C-H (Ar) Bend	800 - 860	meta-disubstitution (Ring B) & ortho-substitution (Ring A)

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing the substitution pattern.

H NMR (Proton)

The spectrum will show two distinct spin systems: an ABCD system (Ring A) and an A B system (Ring B).

Ring A (2-Bromophenyl): 4 Protons

- H-3 (dd):

~7.65 ppm. Deshielded by the ortho-Br.

- H-6 (dd):

~7.45 ppm. Ortho to the Carbonyl.[1] Usually the most downfield in benzophenones, but the steric twist may slightly shield it relative to planar analogs.

- H-4, H-5 (m):

7.30 - 7.40 ppm. Overlapping multiplets.

Ring B (3,5-Dichlorophenyl): 3 Protons

- H-2', H-6' (d,

Hz):

~7.60 - 7.70 ppm. These protons are equivalent and chemically shifted downfield by the ortho-Cl atoms and the carbonyl. The coupling is small (meta-coupling).

- H-4' (t,

Hz):

~7.55 ppm. The proton between the two chlorines. It appears as a triplet due to coupling with H-2' and H-6'.

C NMR (Carbon)

Carbonyl Carbon:

- ~192 - 194 ppm: The steric twist typically shifts the carbonyl slightly upfield compared to planar benzophenones (~196 ppm), but it remains the most deshielded signal.

Aromatic Region (

120 - 145 ppm):

- C-Br (C-2):

~120 ppm (Shielded by Heavy Atom Effect).

- C-Cl (C-3', C-5'):

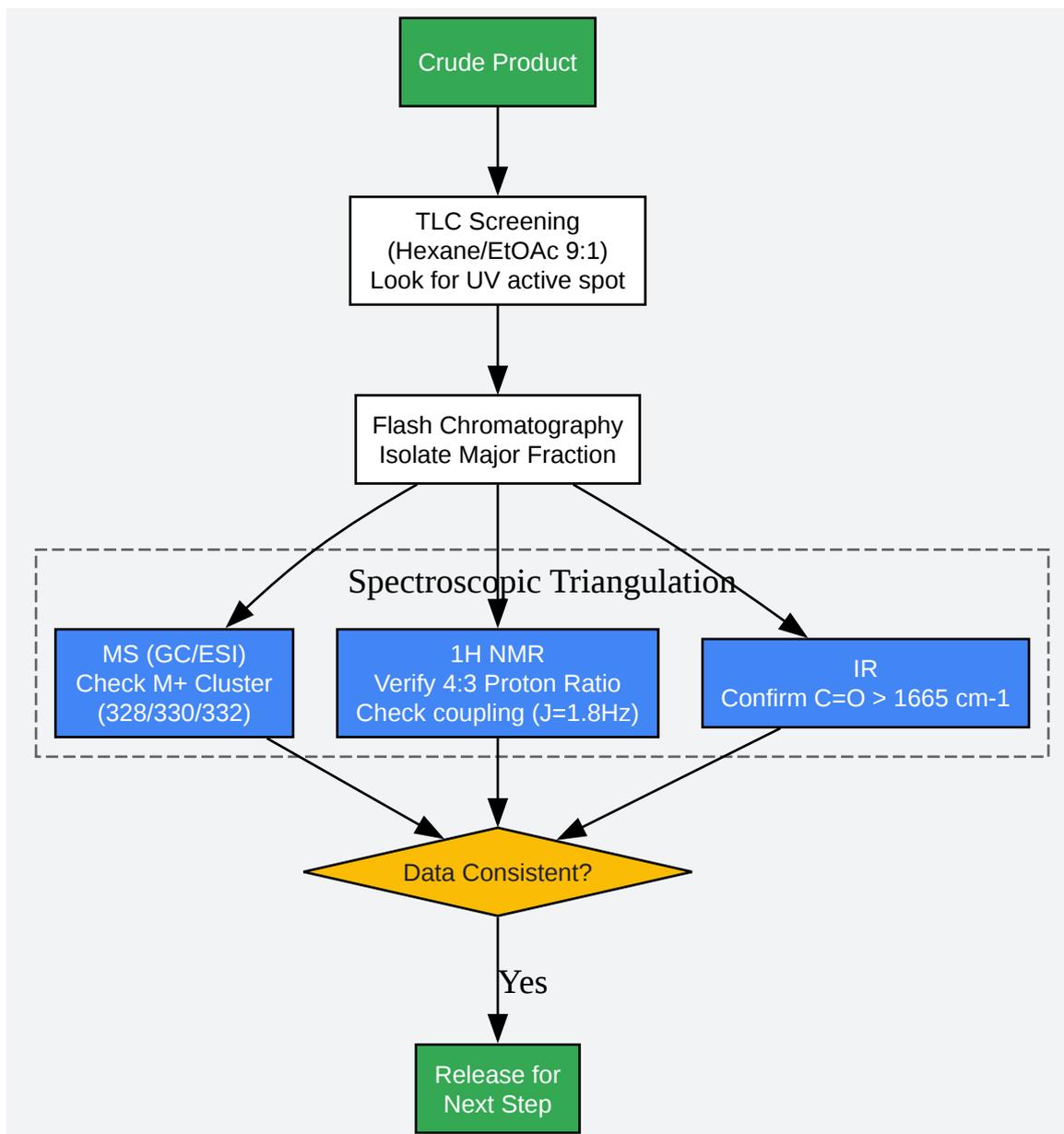
~135 ppm.

- Ipso Carbons (C-1, C-1'):

~138 - 142 ppm.

Experimental Validation Protocol

To ensure data integrity when characterizing this intermediate, follow this validation workflow.



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Caption: Workflow for validating the identity of **2-Bromo-3',5'-dichlorobenzophenone** during synthesis.

Synthesis Context (For Reference)

This compound is typically synthesized via Friedel-Crafts Acylation or Organometallic Addition:

- Reagents: 3,5-Dichlorobenzoyl chloride + Bromobenzene (AlCl₃) -> Gives isomer mixture (mostly p-bromo).(NOT RECOMMENDED)
- Preferred Route: 3,5-Dichlorophenylmagnesium bromide + 2-Bromobenzonitrile
Ketone.
 - Why? Regiospecific. Avoids isomer separation issues.

References

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Sources

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